![molecular formula C10H18O2 B2838503 6-Oxaspiro[4.5]decan-9-ylmethanol CAS No. 1521614-24-3](/img/structure/B2838503.png)

6-Oxaspiro[4.5]decan-9-ylmethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

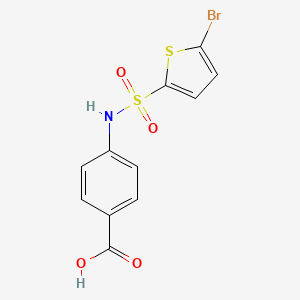

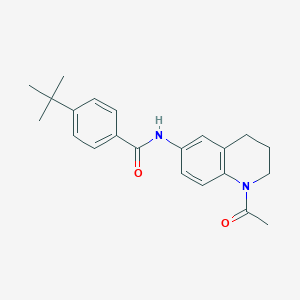

6-Oxaspiro[4.5]decan-9-ylmethanol is a chemical compound with the molecular formula C10H18O2 . It contains a total of 31 bonds, including 13 non-H bonds, 1 rotatable bond, 1 five-membered ring, 1 six-membered ring, 1 hydroxyl group, 1 primary alcohol, and 1 ether (aliphatic) .

Synthesis Analysis

The synthesis of this compound involves a novel Lewis acid-catalyzed Prins/pinacol cascade process . This process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones in good yields with excellent selectivity . This is the first example of the synthesis of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol through a cascade of Prins/pinacol rearrangement .Molecular Structure Analysis

The molecular structure of this compound is characterized by a spirocyclic structure, which includes a five-membered ring and a six-membered ring . The molecule also contains a hydroxyl group and a primary alcohol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 170.25 . It is an oil at room temperature . The boiling point is approximately 262.8±8.0°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Synthesis and Antihypertensive Activity

6-Oxaspiro[4.5]decan-9-ylmethanol derivatives have been explored for their potential antihypertensive properties. A study synthesized a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, testing them as antihypertensive agents. Among these, certain compounds demonstrated significant activity in lowering blood pressure without acting as beta-adrenergic blockers, indicating their role as alpha-adrenergic blockers with potential applications in treating hypertension (Caroon et al., 1981).

Structural Significance in Synthesis

The structural motif of this compound, particularly the spiroaminals such as 1-oxa-6-azaspiro[4.5]decane, has been highlighted for its presence in natural or synthetic products with significant biological activities. The unique skeletal structure of these compounds presents a challenging target for chemical synthesis, underscoring their importance in the development of new pharmaceuticals (Sinibaldi & Canet, 2008).

Antitumor Activity

Research into this compound derivatives has also extended into the field of oncology, where novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives exhibited moderate to potent activity against various cancer cell lines, including lung, breast, and cervical cancer. These findings suggest the potential of these compounds as a basis for developing new anticancer agents (Yang et al., 2019).

Amberlyst-15-catalyzed Intramolecular Cyclization

The compound's derivatives have been synthesized through Amberlyst-15-catalyzed SN2′ oxaspirocyclization, demonstrating the versatility of this synthetic approach in producing various spirocyclic systems. This method provides an efficient pathway to synthesize spirocyclic compounds under mild conditions, offering potential routes for further chemical modifications (Young, Jung, & Cheng, 2000).

Electrophysiological and Behavioral Evidence in Pheromone Analogs

Oxaspiropentane derivatives, structurally related to this compound, have been investigated as sex pheromone analogs in the gypsy moth, showing significant electrophysiological and behavioral responses. This research indicates the potential of these compounds in understanding insect behavior and developing pheromone-based pest control strategies (Solari et al., 2007).

Safety and Hazards

The safety information for 6-Oxaspiro[4.5]decan-9-ylmethanol indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, washing thoroughly after handling, and using protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

The primary target of 6-Oxaspiro[4.5]decan-9-ylmethanol is the mu-opioid receptor (MOR) . The MOR is a G protein-coupled receptor (GPCR) that is expressed extensively in the central nervous system .

Mode of Action

This compound is a novel MOR agonist that selectively activates G protein and β-arrestin signaling pathways . It exhibits approximately a threefold preference for the G pathway over β-arrestin relative to morphine and fentanyl .

Biochemical Pathways

The activation of the G protein pathway by this compound leads to the therapeutic analgesic effects . The β-arrestin pathway, on the other hand, is associated with the adverse effects of opioids . By selectively activating the G protein pathway, this compound can potentially produce therapeutic analgesic effects with reduced adverse effects .

Result of Action

The selective activation of the G protein pathway by this compound results in analgesic benefits similar to those of a pure opioid agonist . By limiting the activation of the β-arrestin pathway, it potentially reduces the adverse effects commonly associated with opioids .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological environment, such as pH and temperature, as well as external factors like storage conditions. For instance, the compound is typically stored at a temperature of 4°C . Further research is needed to fully understand how these and other environmental factors influence the action of this compound.

Biochemische Analyse

Cellular Effects

It is known that it is a novel MOR agonist that selectively activates G protein and β-arrestin signaling pathways . This suggests that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 6-Oxaspiro[4.5]decan-9-ylmethanol involves selective activation of G protein and β-arrestin signaling pathways . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Eigenschaften

IUPAC Name |

6-oxaspiro[4.5]decan-9-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c11-8-9-3-6-12-10(7-9)4-1-2-5-10/h9,11H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZYOCNAFNKPES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(CCO2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1521614-24-3 |

Source

|

| Record name | 6-oxaspiro[4.5]decan-9-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-2,3-dioxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}piperazine-1-carboxamide](/img/structure/B2838420.png)

![8-(4-methoxybenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2838425.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B2838427.png)

![3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2838432.png)

![(5-Oxaspiro[3.5]nonan-6-yl)methanesulfonyl chloride](/img/structure/B2838433.png)

![4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2838437.png)

![6-Hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2838441.png)